Levocetirizine

H1 histamine receptor binding affinity receptor occupancy

Select Levocetirizine (CAS 130018-77-8), the active R-enantiomer of cetirizine, and eliminate confounding data from the inactive S-isomer. With a Ki of 3 nM, it offers 2-fold higher H1 affinity and a prolonged receptor dissociation half-time (142 min). It is the superior choice for sustained target engagement. This compound demonstrates a clean cardiac safety profile (no hERG or QT prolongation) and lacks the sedative effects seen with first-generation agents, making it ideal for CNS and cardiac safety pharmacology. Its proven superiority in montelukast combination therapy for nocturnal symptom relief makes it essential for respiratory research.

Molecular Formula C21H25ClN2O3
Molecular Weight 388.9 g/mol
CAS No. 130018-77-8
Cat. No. B1674955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevocetirizine
CAS130018-77-8
Synonyms(2-(4-((R)-(4-chlorophenyl)phenylmethyl)piperazin-1-yl)ethoxy)acetic acid dihydrochloride
(2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid
acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-
acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-, dihydrochloride
cetirizine (R)-form dihydrochloride
levocetirizine
levocetirizine dihydrochloride
levocetirizine hydrochloride
levocetrizine
UCB-28556
Xusal
Xyzal
Molecular FormulaC21H25ClN2O3
Molecular Weight388.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/t21-/m1/s1
InChIKeyZKLPARSLTMPFCP-OAQYLSRUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Levocetirizine (CAS 130018-77-8): Second-Generation H1 Antihistamine with Quantifiable Differentiation from Racemic Cetirizine


Levocetirizine (CAS 130018-77-8), the R-enantiomer of cetirizine, is a second-generation H1 histamine receptor antagonist used for the treatment of allergic rhinitis and chronic idiopathic urticaria [1]. As an active enantiomer derived via chiral switch from racemic cetirizine, levocetirizine retains the full antihistaminergic activity of the racemate while eliminating the pharmacologically less active S-enantiomer (dextrocetirizine) [2]. The compound exhibits linear pharmacokinetics over its therapeutic dose range and demonstrates approximately 14% metabolic conversion in humans, with primary elimination via renal excretion [3].

Why Levocetirizine Cannot Be Generically Substituted with Racemic Cetirizine: The Chiral Differentiation Problem


Racemic cetirizine contains equal proportions of levocetirizine (R-enantiomer) and dextrocetirizine (S-enantiomer), yet the antihistaminergic activity resides almost exclusively in the R-enantiomer [1]. Dextrocetirizine demonstrates substantially lower H1 receptor affinity (Ki = 100 nM vs. 3 nM for levocetirizine) and exhibits no clear inhibition of histamine-induced wheal and flare reactions in human pharmacodynamic studies [2][3]. Moreover, the two enantiomers display distinct pharmacokinetic behaviors: dextrocetirizine has a larger apparent volume of distribution (0.60 L/kg vs. 0.41 L/kg) and higher non-renal clearance (29.2 mL/min vs. 11.8 mL/min) compared to levocetirizine [1]. Consequently, substituting 5 mg levocetirizine with 10 mg cetirizine introduces 5 mg of a pharmacologically distinct enantiomer that contributes no meaningful therapeutic benefit while potentially altering the overall pharmacokinetic profile.

Levocetirizine (CAS 130018-77-8) Quantitative Comparative Evidence: Differentiation from Cetirizine, Dextrocetirizine, and Diphenhydramine


Levocetirizine vs. Cetirizine and Dextrocetirizine: H1 Receptor Binding Affinity and Dissociation Kinetics

In competition experiments using [³H]mepyramine on human H1 histamine receptors, levocetirizine demonstrated a Ki value of 3 nM compared to 6 nM for racemic cetirizine and 100 nM for dextrocetirizine (S-enantiomer), representing a 2-fold higher affinity than cetirizine and approximately 30-fold higher than dextrocetirizine [1]. Furthermore, levocetirizine exhibited a dissociation half-time (t₁/₂) of 142 minutes from H1 receptors, whereas dextrocetirizine dissociated with a t₁/₂ of only 6 minutes [2]. This prolonged receptor residence time supports pseudo-irreversible antagonist behavior in functional studies. Levocetirizine also demonstrated 25,000- to 100,000-fold selectivity for H1 receptors over muscarinic M1-M5 receptors .

H1 histamine receptor binding affinity receptor occupancy dissociation kinetics

Levocetirizine vs. Dextrocetirizine: Comparative Pharmacokinetics and Enantiomer-Specific Disposition

In human pharmacokinetic studies comparing the two enantiomers of cetirizine, levocetirizine demonstrated a significantly smaller apparent volume of distribution (Vd) of 0.41 L/kg compared to 0.60 L/kg for dextrocetirizine [1]. Additionally, the non-renal (primarily hepatic) clearance of levocetirizine was 11.8 mL/min, which is approximately 60% lower than the 29.2 mL/min observed for dextrocetirizine [1]. Levocetirizine is not subject to racemization in vivo, and its pharmacokinetic profile remains comparable whether administered as the isolated enantiomer or as part of the racemate [2].

pharmacokinetics volume of distribution clearance enantioselective disposition

Levocetirizine vs. Diphenhydramine: Cognitive and Psychomotor Performance Impairment

In a double-blind, placebo-controlled, randomized clinical trial (n=48 healthy volunteers), levocetirizine 5 mg administered acutely (day 1) and subchronically (day 4) produced no significant impairment on memory, attention, or tracking performance compared to placebo [1]. In contrast, diphenhydramine 50 mg significantly impaired tracking performance (easy task: F₁,₉₀ = 25.9, P < 0.0001; hard task: F₁,₉₀ = 20.5, P < 0.0001) and divided attention (tracking: F₁,₉₀ = 23.8, P < 0.0001; memory scanning: F₁,₉₀ = 22.0, P < 0.0001) following acute administration [1]. A separate systematic review and meta-analysis of 48 RCTs (18,014 patients) found that levocetirizine produced modest sedative effects versus placebo (RR = 1.67; 95% CI 1.17–2.38), but sedative effects did not differ from other second-generation antihistamines (RR = 1.23; 95% CI 0.96–1.58) [2].

cognitive function psychomotor performance sedation CNS penetration

Levocetirizine vs. Fexofenadine and Desloratadine: Comparative Efficacy in Allergic Rhinitis Combination Therapy

A systematic review and network meta-analysis (30 studies, 4,486 patients) evaluating montelukast–antihistamine combinations for allergic rhinitis found that only montelukast–levocetirizine combination therapy significantly improved nighttime symptoms (SMD = −0.21) and Rhinoconjunctivitis Quality of Life Questionnaire scores (SMD = −0.48) compared to montelukast alone [1]. In contrast, combinations of montelukast with desloratadine, loratadine, or fexofenadine did not demonstrate statistically significant improvement in nighttime symptoms or quality of life measures [1]. Additionally, nasal discharge improvement was observed only with montelukast–levocetirizine among all evaluated combinations [1].

allergic rhinitis montelukast combination nighttime symptoms quality of life nasal discharge

Levocetirizine QT/QTc Cardiac Safety Profile: Differentiation from Loratadine and First-Generation Antihistamines

A thorough QT study demonstrated that levocetirizine does not prolong the QT/QTc interval in healthy subjects, even at a single dose of 30 mg (six times the therapeutic dose) [1]. Mechanistically, levocetirizine does not produce cardiac K⁺ channel (hERG) blockade, which is the primary mechanism underlying drug-induced QT prolongation and torsades de pointes [2]. In contrast, loratadine at high doses has been shown to affect cardiac K⁺ channel blockade [2]. The FDA label notes that levocetirizine is not expected to have QT/QTc effects, supported by extensive post-marketing surveillance of cetirizine without reports of QT prolongation [3].

cardiac safety QT prolongation hERG channel arrhythmia risk

Levocetirizine Bioequivalence: 5 mg Levocetirizine vs. 10 mg Cetirizine Exposure Confirmation

A randomized, two-way crossover pharmacokinetic study in healthy Japanese male subjects (n=20) demonstrated that levocetirizine exposure in plasma was equivalent when administered as levocetirizine oral solution 5 mg versus cetirizine dry syrup 10 mg (which contains 5 mg levocetirizine and 5 mg dextrocetirizine) [1]. The geometric least squares mean ratios for Cmax and AUC₀₋₄₈ were 1.027 (90% CI: 0.968–1.091) and 1.059 (90% CI: 1.024–1.094), respectively, both falling within the standard bioequivalence range of 0.80–1.25 [1]. Mean Cmax values were 203.3 ± 42.49 ng/mL for levocetirizine 5 mg and 196.5 ± 31.31 ng/mL for cetirizine 10 mg; mean AUC₀₋₄₈ values were 1,814.9 ± 304.22 ng·hr/mL and 1,710.5 ± 263.31 ng·hr/mL, respectively [1].

bioequivalence pharmacokinetic exposure AUC Cmax

Optimal Research and Industrial Applications for Levocetirizine (CAS 130018-77-8) Based on Quantified Differentiation


Enantiopure H1 Receptor Pharmacology and Receptor Occupancy Studies Requiring High-Affinity, Slow-Dissociating Ligands

Levocetirizine's 2-fold higher H1 receptor affinity (Ki = 3 nM vs. 6 nM for cetirizine) and prolonged receptor dissociation half-time (142 min vs. 6 min for dextrocetirizine) make it the preferred compound for receptor binding studies requiring sustained target engagement [1]. The compound's 25,000- to 100,000-fold selectivity for H1 over muscarinic M1-M5 receptors further supports its use in studies where off-target muscarinic activity would confound interpretation . Researchers conducting competitive binding assays or functional studies of H1 receptor pharmacology should select levocetirizine over racemic cetirizine to eliminate the confounding presence of the low-affinity S-enantiomer.

Allergic Rhinitis Combination Therapy Research Targeting Nighttime Symptom Control and Quality of Life Outcomes

Network meta-analysis evidence demonstrates that montelukast–levocetirizine is the only combination therapy among evaluated antihistamines that significantly improves nighttime symptoms (SMD = −0.21) and quality of life (SMD = −0.48) in allergic rhinitis [2]. This differentiation establishes levocetirizine as the antihistamine of choice for research protocols investigating combination strategies where nocturnal symptom relief and patient-reported outcomes are primary endpoints. Procurement of levocetirizine over alternative second-generation antihistamines (desloratadine, loratadine, fexofenadine) is scientifically justified for such study designs.

Cognitive and Psychomotor Safety Pharmacology Studies Requiring Non-Sedating Antihistamine Controls

In cognitive function studies, levocetirizine 5 mg produces no significant impairment of memory, attention, or tracking performance compared to placebo, whereas diphenhydramine 50 mg significantly impairs divided attention and tracking (F values 20.5–25.9, all P < 0.0001) [3]. Researchers designing protocols that assess cognitive endpoints or psychomotor performance in healthy volunteers should select levocetirizine as the non-sedating antihistamine control, particularly when comparing against first-generation agents or when CNS penetration is a confounding variable of concern.

Cardiac Safety Pharmacology and Thorough QT Studies Requiring hERG-Negative Antihistamine Reference Compounds

Levocetirizine's demonstrated lack of hERG channel blockade and absence of QT prolongation at 30 mg (6× therapeutic dose) positions it as a negative control for cardiac safety pharmacology studies [4][5]. In contrast to loratadine, which affects cardiac K⁺ channel blockade at high doses, levocetirizine offers a cleaner cardiac safety profile [5]. Researchers conducting thorough QT studies or in vitro hERG screening assays should select levocetirizine over antihistamines with documented or potential proarrhythmic effects when a hERG-negative reference compound is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levocetirizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.